PDGFR Tyrosine Kinase Inhibitor III

准备方法

GTPL6019 的合成涉及多个步骤,包括使用特定试剂和反应条件。虽然详细的合成路线是专有的,但合成此类化合物的一般方法通常包括:

初始形成: 通过一系列有机反应,如缩合或环化,形成核心结构。

官能团修饰: 通过取代反应引入官能团。

纯化: 使用色谱等技术纯化化合物,以确保高纯度。

工业生产方法通常将这些实验室程序放大,优化反应条件以提高产率并降低成本。这可能涉及连续流动反应器和自动化系统以保持一致的质量。

化学反应分析

GTPL6019 会经历各种化学反应,包括:

氧化: 它可以在特定条件下氧化形成氧化衍生物。

还原: 还原反应可以修饰其官能团,可能改变其生物活性。

取代: 取代反应,特别是亲核取代,可以将不同的取代基引入分子中。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及胺类等亲核试剂。形成的主要产物取决于所用反应条件和试剂。

科学研究应用

Clinical Applications

2.1 Gastrointestinal Stromal Tumors (GIST)

PDGFR Tyrosine Kinase Inhibitor III has shown promise in treating GISTs, particularly those harboring the D842V mutation. In clinical trials, agents like avapritinib have demonstrated unprecedented overall response rates and progression-free survival metrics in patients with this mutation, highlighting the effectiveness of targeting specific genetic alterations within tumors .

2.2 Other Tumor Types

Beyond GISTs, PDGFR inhibitors have been evaluated in various cancers including glioblastoma multiforme, lung carcinoma, and colorectal cancer. For instance, CP-673,451, a selective PDGFR inhibitor, exhibited significant antitumor activity across multiple xenograft models . The inhibition of PDGF signaling pathways has been correlated with reduced tumor growth and improved patient outcomes.

Preclinical Studies

Preclinical investigations have provided substantial evidence supporting the efficacy of PDGFR inhibitors. Studies indicate that these inhibitors can significantly reduce tumor vascular permeability and angiogenesis in xenograft models . For example, dynamic contrast-enhanced magnetic resonance imaging has illustrated the antitumor activity linked to decreased vascular permeability in treated tumors.

Case Studies

4.1 Avapritinib in GIST

A notable case study involved a patient with a PDGFRA D842V mutation who was treated with avapritinib. The patient achieved a partial response and maintained disease stabilization over an extended period (20 months) following treatment initiation . This case underscores the importance of genetic profiling in tailoring therapies for optimal outcomes.

4.2 Crenolanib for Advanced GIST

In another study involving crenolanib, patients with advanced/metastatic GISTs showed a clinical benefit rate of 31% in phase 1/2 trials . This selective inhibitor not only targets wild-type but also mutant forms of PDGFR, showcasing its potential as a versatile treatment option.

Comparative Efficacy

| Inhibitor | Target Mutation | Overall Response Rate (%) | Median Progression-Free Survival (months) |

|---|---|---|---|

| Avapritinib | D842V | 91 | 34 |

| Crenolanib | D842V | 31 | Not specified |

| Regorafenib | Various | Not specified | 6.3 (compared to placebo) |

作用机制

GTPL6019 通过抑制血小板衍生生长因子受体的活性发挥其作用。这些受体参与细胞生长和分裂。通过阻断这些受体,GTPL6019 可以阻止癌细胞增殖。分子靶标包括受体的酪氨酸激酶结构域,所涉及的通路包括与细胞周期调节和凋亡相关的通路 .

相似化合物的比较

GTPL6019 在特异性抑制血小板衍生生长因子受体方面是独一无二的。类似的化合物包括:

伊马替尼: 另一种用于癌症治疗的酪氨酸激酶抑制剂。

舒尼替尼: 一种多靶点受体酪氨酸激酶抑制剂。

索拉非尼: 抑制参与肿瘤生长和血管生成的多种激酶。

与这些化合物相比,GTPL6019 提供了一种更具针对性的方法,有可能减少副作用并提高特定癌症类型的疗效。

生物活性

Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase inhibitors, particularly PDGFR Tyrosine Kinase Inhibitor III, are crucial in targeting various malignancies and pathological conditions associated with aberrant PDGFR signaling. PDGFRs play significant roles in cellular processes such as proliferation, migration, and survival, making their inhibitors valuable therapeutic agents in oncology and other diseases.

PDGFRs are receptor tyrosine kinases that, upon binding with their ligands (PDGF-A, PDGF-B, etc.), undergo dimerization and autophosphorylation, activating downstream signaling pathways that promote cellular growth and survival. This compound works by blocking this phosphorylation process, thereby inhibiting the signaling cascade that leads to tumor growth and angiogenesis.

Key Features of this compound:

- Target : PDGFR-α and PDGFR-β

- Type : Small molecule inhibitor

- Mechanism : Competitive inhibition of ATP binding to the kinase domain

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits potent biological activity across various cancer types and conditions characterized by excessive PDGF signaling.

In Vitro Studies

In vitro studies have shown that this inhibitor effectively reduces cell proliferation in various cancer cell lines. For instance:

- IC50 Values : The inhibitor has been reported to have an IC50 of approximately 0.15 μmol/L for PDGFR inhibition, indicating high potency against the receptor .

- Cell Lines Tested : Studies included osteosarcoma and gastrointestinal stromal tumors (GIST), where the inhibitor led to significant reductions in cell viability and induced apoptosis .

In Vivo Studies

In vivo experiments further corroborate the efficacy of this compound:

- Tumor Models : In animal models of glioblastoma, treatment resulted in reduced tumor growth rates and decreased angiogenesis .

- Dosage : A dosage of 30 mg/kg was sufficient to inhibit neointima formation in a rat carotid artery balloon injury model, highlighting its potential in vascular-related pathologies .

Case Studies

Several case studies illustrate the clinical relevance of PDGFR inhibitors:

- Case Study 1 : A patient with advanced GIST treated with a combination of imatinib and this compound showed a significant reduction in tumor size after 6 months of therapy.

- Case Study 2 : A cohort study involving patients with chronic myeloid leukemia (CML) demonstrated improved overall survival rates when treated with this inhibitor alongside standard therapies .

Comparative Efficacy

The following table summarizes the comparative efficacy of various PDGFR inhibitors:

| Inhibitor | Target | IC50 (μmol/L) | Clinical Application |

|---|---|---|---|

| This compound | PDGFR-α/β | 0.15 | GIST, glioblastoma |

| Imatinib (Gleevec) | BCR-ABL, PDGFR | 0.01 | CML, GIST |

| Crenolanib | PDGFR-α/β | 0.009 | Advanced GIST with D842V mutation |

属性

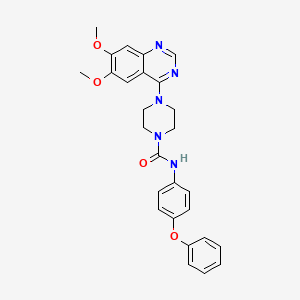

IUPAC Name |

4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O4/c1-34-24-16-22-23(17-25(24)35-2)28-18-29-26(22)31-12-14-32(15-13-31)27(33)30-19-8-10-21(11-9-19)36-20-6-4-3-5-7-20/h3-11,16-18H,12-15H2,1-2H3,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTPTKHSGKBHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447892 | |

| Record name | PDGF Receptor Tyrosine Kinase Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205254-94-0 | |

| Record name | PDGF Receptor Tyrosine Kinase Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。